5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using 3,3,3-trifluoropropyl halides.
Methoxycarbonylation: The methoxycarbonyl group can be introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or aldehyde.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxycarbonyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)-1-(3-chloropropyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chloropropyl group instead of a trifluoropropyl group.
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness
The presence of the trifluoropropyl group in 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C9H9F3N2O4 |
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Molecular Weight |
266.17 g/mol |
IUPAC Name |
5-methoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O4/c1-18-8(17)6-4-5(7(15)16)13-14(6)3-2-9(10,11)12/h4H,2-3H2,1H3,(H,15,16) |
InChI Key |
XQDLIARZXIFKFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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